molecular formula C7H8N2O3 B8742412 2-(2-oxopyrimidin-1-yl)propanoic acid CAS No. 953720-72-4

2-(2-oxopyrimidin-1-yl)propanoic acid

Cat. No.: B8742412
CAS No.: 953720-72-4
M. Wt: 168.15 g/mol
InChI Key: OVEGTCZEHPXBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopyrimidin-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrimidinone ring (a six-membered aromatic ring with two nitrogen atoms and one ketone group) attached to a propanoic acid moiety. Pyrimidinone derivatives are known for diverse biological activities, including enzyme inhibition and antimicrobial effects, though specific data for this compound require further investigation.

Properties

CAS No.

953720-72-4

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(2-oxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3/c1-5(6(10)11)9-4-2-3-8-7(9)12/h2-5H,1H3,(H,10,11)

InChI Key

OVEGTCZEHPXBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=CC=NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopyrimidin-1-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an α-keto acid, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(2-oxopyrimidin-1-yl)propanoic acid may involve large-scale synthesis using similar methods as described above, but with optimization for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxopyrimidin-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

2-(2-oxopyrimidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-oxopyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-oxopyrimidin-1-yl)propanoic acid with key analogs based on structural features, applications, and available research:

Compound Name CAS Number Core Structure Differences Key Applications/Properties References
2-(2-Oxopyrrolidin-1-yl)butanoic Acid 67118-31-4 Pyrrolidinone ring, butanoic acid chain Pharmaceutical impurity standard
2-(1,3-Dioxoisoindolin-2-yl)propanoic acid Not provided Dioxoisoindolinyl ring, propanoic acid chain Isocoumarin synthesis, metal complexation
3-(2-Oxopyridin-1-yl)propanoic Acid 68634-48-0 Pyridine ring, oxo group at position 2 Unknown (limited safety data available)
3-(2-Amino-6-oxo-3H-purin-9-yl)propanoic Acid 84628-22-8 Purine ring with amino/oxo groups Potential nucleoside analog

Structural and Functional Analysis

  • Pyrimidinone vs. Pyrrolidinone Rings: The pyrimidinone ring in the target compound (six-membered, two nitrogens) contrasts with the five-membered pyrrolidinone ring in 2-(2-oxopyrrolidin-1-yl)butanoic acid.
  • Substituent Positioning: 3-(2-Oxopyridin-1-yl)propanoic acid places the oxo group on a pyridine ring, reducing hydrogen-bonding capacity compared to pyrimidinone derivatives .

Physicochemical Properties

  • Solubility: Propanoic acid derivatives generally exhibit moderate water solubility due to carboxylic acid groups, but pyrimidinone/purine rings may reduce solubility compared to pyrrolidinone analogs.
  • Stability: Pyrimidinone rings are prone to hydrolysis under acidic/basic conditions, whereas pyrrolidinone and dioxoisoindolinyl systems show higher stability, as noted in pharmaceutical impurity studies .

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